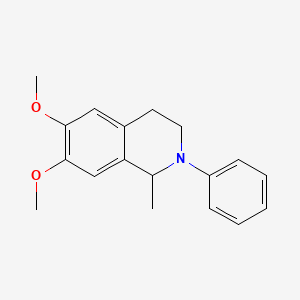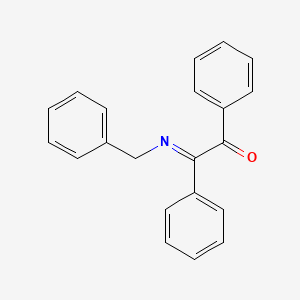
(2E)-2-(Benzylimino)-1,2-diphenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(Benzylimino)-1,2-diphenylethan-1-one is an organic compound known for its unique structure and properties It is characterized by the presence of a benzyl group, an imino group, and two phenyl groups attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(Benzylimino)-1,2-diphenylethan-1-one typically involves the condensation of benzylamine with benzil under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final product. Common reagents used in this synthesis include benzylamine, benzil, and a suitable acid or base catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-(Benzylimino)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce benzylamine derivatives.
Applications De Recherche Scientifique
(2E)-2-(Benzylimino)-1,2-diphenylethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2E)-2-(Benzylimino)-1,2-diphenylethan-1-one involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s structure allows it to interact with enzymes, receptors, and other proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylideneacetophenone: Similar structure but lacks the imine group.
Benzylamine: Contains the benzyl group but lacks the diphenylethanone backbone.
Diphenylmethane: Similar backbone but lacks the imine and benzyl groups.
Uniqueness
(2E)-2-(Benzylimino)-1,2-diphenylethan-1-one is unique due to its combination of functional groups, which confer distinct reactivity and properties
Propriétés
Numéro CAS |
65755-32-0 |
|---|---|
Formule moléculaire |
C21H17NO |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-benzylimino-1,2-diphenylethanone |
InChI |
InChI=1S/C21H17NO/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-16-17-10-4-1-5-11-17/h1-15H,16H2 |
Clé InChI |
ITWXMSXAVAQNEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


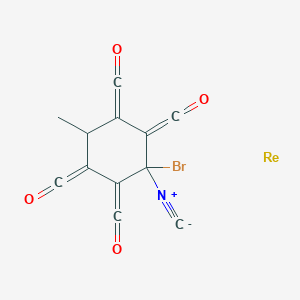

![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)
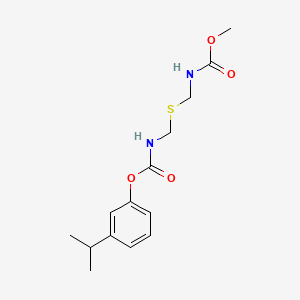
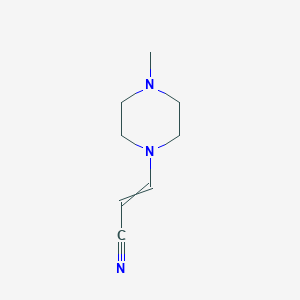
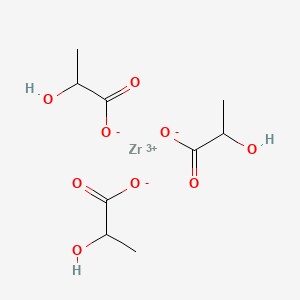
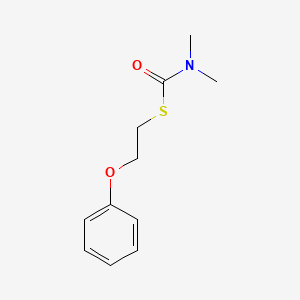
![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
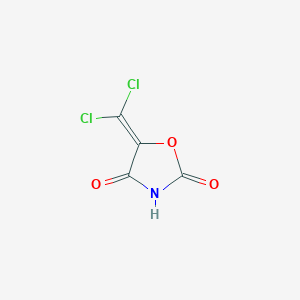
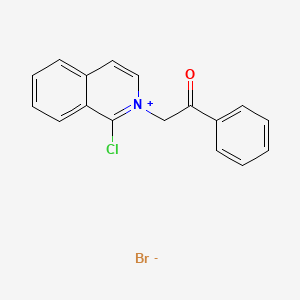

![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
